ペルフルオロイソノニルヨウ化物

説明

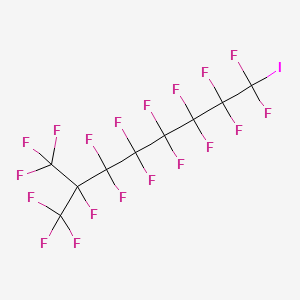

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane, also known as PF3I, is a fluorinated compound that has been extensively studied for its unique properties. This compound is widely used in scientific research due to its ability to act as a strong fluorinating agent. PF3I has been used in various chemical reactions, such as the synthesis of fluorinated compounds, and has shown promising results in biological and medical applications.

科学的研究の応用

光触媒アミド化およびエステル化

ペルフルオロイソノニルヨウ化物は、光触媒反応においてペルフルオロアルキルラジカルを生成するために使用されます。これらのラジカルは、対応するアミンおよびアルコールからペルフルオロアルキルアミドおよびエステルを調製する上で不可欠です。このプロセスは、三重項発光体を光触媒として用いた可視光誘起光触媒反応を含みます。 この方法は、医薬品および農薬で価値のある有機フッ素化合物の合成にとって重要です .

アニオンによる活性化によるC–Hアミド化およびヨウ素化

この化合物は、tBuONaまたはKOHなどのアニオンによって活性化することができ、アルキルエーテルおよびベンジル炭化水素のα-sp3 C–Hアミド化反応を促進します。さらに、ヘテロアリール化合物のC–Hヨウ素化反応およびペルフルオロアルキル化反応にも役立ちます。 ハロゲン結合相互作用によるこの活性化は、ハロゲン結合活性化の範囲を拡大し、複雑な有機分子の作成にとって不可欠です .

医療画像における放射性ヨウ素化

ペルフルオロイソノニルヨウ化物の放射性ヨウ素同位体は、医療画像の分野で重要です。 この化合物は、PETスキャンなどの診断画像技術で使用される放射性医薬品を作成するために不可欠な放射性ヨウ素化のための求核置換反応で使用されます .

分析基準

分析化学では、ペルフルオロイソノニルヨウ化物は基準物質として機能します。 これは、機器の校正と方法の検証に使用され、分析測定の正確性と一貫性を確保します .

プロテオミクス研究

この化合物は、プロテオミクス研究における特殊製品でもあります。 これは、タンパク質とペプチドを研究するために使用され、疾患の理解と新しい治療法の開発を進めることができます .

有機合成

ペルフルオロイソノニルヨウ化物は、さまざまな有機合成プロセスに関与しています。 その独特の特性により、有機分子にペルフルオロアルキル基を導入するのに適しており、化学的挙動を変更し、新しい材料や化学物質の開発につながる可能性があります .

作用機序

Target of Action

Perfluoroisononyl iodide is a hydrogenated, perfluorinated molecule that has been shown to nucleate at the air-water interface . Under certain conditions, this molecule can form stable monolayers at the air-water interface . This suggests that its primary targets could be interfaces where it can form these stable monolayers.

Mode of Action

Given its ability to form stable monolayers at the air-water interface , it can be inferred that it interacts with its targets by adhering to them and forming a protective layer. This could result in changes in the properties of the target, such as its permeability or reactivity.

Biochemical Pathways

Per- and polyfluoroalkyl substances (pfas), a group to which perfluoroisononyl iodide belongs, have been associated with various effects on the immune system . These include modulation of cell signaling and nuclear receptors, alteration of calcium signaling and homeostasis in immune cells, modulation of immune cell populations, oxidative stress, and impact on fatty acid metabolism .

Pharmacokinetics

It’s known that iodine, a component of perfluoroisononyl iodide, is rapidly absorbed and distributed within the body . The impact of these properties on the bioavailability of Perfluoroisononyl iodide is currently unknown.

Result of Action

Pfas, a group to which perfluoroisononyl iodide belongs, have been shown to affect multiple aspects of the immune system . This suggests that Perfluoroisononyl iodide could potentially have similar effects.

特性

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F19I/c10-1(7(21,22)23,8(24,25)26)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)9(27,28)29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJGWRPPKVEMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061221 | |

| Record name | Perfluoroisononyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865-77-0 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroisononyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

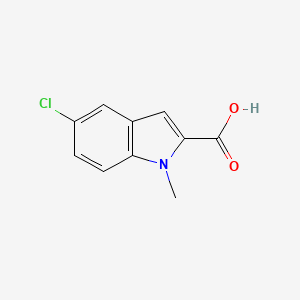

![4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1581458.png)